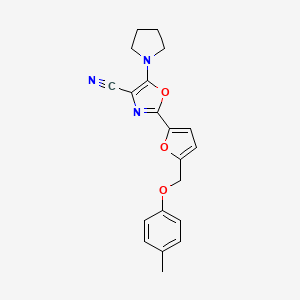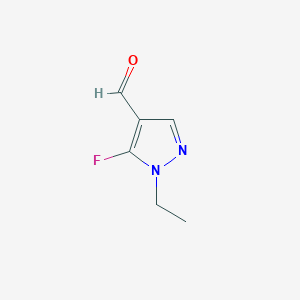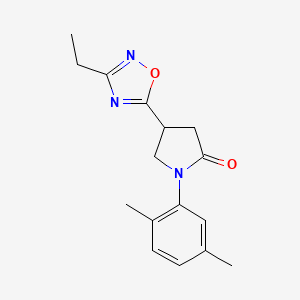
5-(Pyrrolidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Pyrrolidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for various research studies. In
Scientific Research Applications
Synthesis and Characterization Techniques
Research into similar compounds often involves detailed synthesis methodologies and characterizations, which are crucial for understanding the chemical and physical properties of novel compounds. For instance, studies on the synthesis and spectral analysis of related compounds highlight the use of various ring closure reactions and spectral data analyses to establish chemical structures. Quantum studies and thermodynamic properties analysis are also common, utilizing techniques like DFT (Density Functional Theory) calculations and NBO (Natural Bond Orbital) analysis to investigate stability and reactivity (S. A. Halim & M. Ibrahim, 2022).
Antimicrobial and Biological Activity
Several studies focus on the antimicrobial and biological activities of compounds within similar chemical frameworks. Research into the antibacterial activity of novel pyrimidines synthesized from related starting materials underscores the potential of these compounds in developing new antimicrobial agents. Such activities are evaluated against a variety of Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of these molecules (A. M. A. Hamid & W. Shehta, 2018).
Molecular Modification and Drug Discovery
The modification of chemical structures to enhance biological activity is a common theme in the research of related compounds. Studies on the development of potent kinase inhibitors, for example, detail scalable synthesis routes incorporating safety-driven processes to mitigate hazards and improve yields. Such research underscores the importance of chemical modifications in optimizing compounds for clinical applications (P. Arunachalam et al., 2019).
Chemical Interactions and Mechanisms
Investigations into the chemical interactions and mechanisms of similar compounds provide insights into their reactivity and potential applications. Studies on reactions with secondary dialkylamines, for instance, explore the outcomes and yields of specific chemical transformations, offering a basis for understanding the reactivity of related chemical structures (A. Kalogirou & P. Koutentis, 2014).
properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-4-6-15(7-5-14)24-13-16-8-9-18(25-16)19-22-17(12-21)20(26-19)23-10-2-3-11-23/h4-9H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCCERXUBJZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)


![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)
![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)
![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)